3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine

Description

Chemical Identity and Structural Features

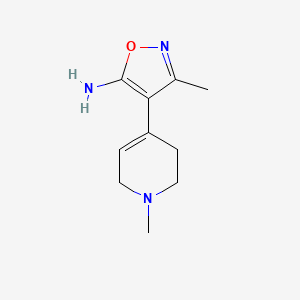

3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine (CAS: 137237) is a heterocyclic compound comprising an isoxazole ring fused with a 1-methyl-1,2,3,6-tetrahydropyridine moiety. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol . The compound features:

- A 5-membered isoxazole core with a methyl group at position 2.

- A 1-methyl-substituted tetrahydropyridine ring at position 4 of the isoxazole.

- An amine group at position 4.

Properties

IUPAC Name |

3-methyl-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-9(10(11)14-12-7)8-3-5-13(2)6-4-8/h3H,4-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLZOODACUUEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CCN(CC2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with monoamine oxidase a (mao-a) and b (mao-b) enzymes.

Mode of Action

Similar compounds have been shown to inhibit both mao-a and mao-b enzymatic activities. This inhibition can lead to increased levels of monoamine neurotransmitters in the brain.

Biochemical Pathways

The compound may affect the catabolism of dopamine, shifting it towards the catechol-O-methyltransferase (COMT)-dependent O-methylation. This shift can lower the production of free radicals and inhibit the formation of 3,4-dihydroxyphenylacetic acid (DOPAC).

Biological Activity

3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine, with the CAS number 88786-19-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevance in various biological systems.

The compound has the following chemical characteristics:

- Molecular Formula : C10H15N3O

- Molecular Weight : 193.25 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The biological activity of this compound may be linked to its interaction with neurotransmitter systems. The structural similarity to known neuroactive compounds suggests potential dopaminergic and serotonergic activity.

Neurotransmitter Interaction

Research indicates that compounds similar to this isoxazole derivative can modulate dopamine and serotonin transporters. This modulation can influence various neurological pathways and may have implications for treating conditions like Parkinson's disease and depression .

Pharmacological Studies

Several studies have explored the pharmacological effects of related compounds. Notably:

- Neuroprotective Effects : Analogous compounds have shown neuroprotective properties against neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a model for Parkinson's disease .

- Dopamine Release : The activity of 3-Methyl derivatives indicates potential for enhancing dopamine release in certain neuronal contexts .

- Serotonin Modulation : The compound's effects on serotonin transporters suggest a role in mood regulation and anxiety disorders .

Case Studies and Research Findings

A review of relevant literature reveals insights into the compound's biological activity:

| Study | Findings |

|---|---|

| Study A | Demonstrated that related isoxazole compounds protect against MPTP-induced neurotoxicity in murine models. |

| Study B | Showed increased dopamine levels in the striatum following administration of similar isoxazole derivatives. |

| Study C | Found alterations in serotonin transporter activity in response to treatment with isoxazole-based compounds. |

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it may exhibit similar properties.

Neuroprotective Properties

Research indicates that compounds with isoxazole moieties can interact with neurotransmitter systems. For instance, studies have shown that derivatives of isoxazole can modulate glutamate receptors, which are crucial in neurodegenerative conditions like Alzheimer's disease .

Case Study: Parkinson's Disease Models

In animal models of Parkinson's disease, compounds structurally related to 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine have demonstrated the ability to mitigate dopaminergic neurodegeneration. This effect is attributed to their action on mitochondrial pathways and oxidative stress reduction .

Neuropharmacology

The compound's interaction with the central nervous system (CNS) makes it a candidate for further exploration in neuropharmacology.

Potential as an Antidepressant

Preliminary studies suggest that similar compounds may possess antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain . This opens avenues for developing new antidepressants based on the isoxazole framework.

Research Findings

A study published in "Chemical Communications" highlighted the synthesis of various isoxazole derivatives and their biological evaluation, indicating that modifications at the 4-position can significantly enhance their pharmacological profiles .

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis.

Chemical Synthesis Applications

The compound can be utilized in the synthesis of more complex molecules through various reactions such as:

- Cross-coupling reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

- Functionalization : The amine group allows for further functionalization, making it useful in creating libraries of compounds for drug discovery .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing tetrahydropyridine or isoxazole moieties. Below is a comparative analysis based on structural analogs and their properties:

Key Comparative Insights

Tetrahydropyridine Substituents: The 1-methyl group in the target compound reduces neurotoxicity risk compared to MPTP, which has a phenyl group linked to Parkinsonism . Methyl substituents generally enhance metabolic stability compared to bulkier groups (e.g., phenyl or propionoxy in MPPP) . Patent analogs (e.g., 7-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl) derivatives) demonstrate that minor structural changes (e.g., ethyl vs. methyl substituents) significantly alter target affinity and pharmacokinetics .

Isoxazole vs. Other Heterocycles: The isoxazole ring in the target compound provides moderate hydrogen-bonding capacity compared to benzo[d]thiazole or thienopyridine analogs, which may affect solubility and membrane permeability .

Biological Activity Trends: Neuroactive Potential: The tetrahydropyridine moiety is associated with CNS activity. However, the target compound’s lack of a phenyl group (unlike MPTP) may mitigate neurotoxicity while retaining affinity for monoamine transporters . Kinase Inhibition: Patent compounds () with similar tetrahydropyridine substituents but fused pyridopyrimidinone cores show efficacy in modulating kinase activity, suggesting the target compound could be optimized for similar applications .

Q & A

Q. What synthetic strategies are reported for compounds containing the 1,2,3,6-tetrahydropyridine and isoxazole moieties?

Synthesis often involves cyclization reactions or multi-step protocols. For example, cyclization using phosphorus oxychloride at elevated temperatures (120°C) has been employed for analogous pyrazole-oxadiazole hybrids . The Horner–Wadsworth–Emmons reaction is another method to functionalize tetrahydropyridine derivatives, as seen in the synthesis of paramagnetic α,β-unsaturated esters . Key steps include protecting group strategies for amine functionalities and optimization of reaction conditions (e.g., solvent, temperature) to improve yield.

Q. How can spectroscopic methods characterize the structural integrity of this compound?

Infrared (IR) spectroscopy identifies functional groups like the isoxazole ring (C=N stretch at ~1600 cm⁻¹) and NH₂ vibrations. Nuclear Magnetic Resonance (NMR) confirms substitution patterns:

- ¹H NMR : Signals for tetrahydropyridine protons (δ 2.5–3.5 ppm, multiplet) and isoxazole CH₃ (δ 2.1–2.3 ppm, singlet).

- ¹³C NMR : Resonances for sp³ carbons in tetrahydropyridine (δ 20–50 ppm) and isoxazole carbons (δ 95–110 ppm). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Q. What preliminary biological assays are suitable for evaluating neuroactive potential?

In vitro assays include:

- Dopamine transporter binding : To assess affinity for nigrostriatal pathways.

- Monoamine oxidase (MAO) inhibition : Fluorometric assays using kynuramine as a substrate .

- Cell viability assays (e.g., SH-SY5Y neurons) under oxidative stress to screen for neuroprotection .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in neurotoxic vs. neuroprotective effects of tetrahydropyridine derivatives?

- Comparative dose-response studies : Test the compound at varying concentrations in MPTP-induced parkinsonian models (e.g., marmosets) to identify thresholds for toxicity vs. protection .

- Mechanistic profiling : Compare effects on dopamine levels (via HPLC) and mitochondrial complex I activity. MPTP metabolites (e.g., MPP⁺) inhibit complex I, while neuroprotective agents like modafinil preserve striatal dopamine (41% vs. 5% in controls) .

- Receptor selectivity screens : Use radioligand binding assays to differentiate off-target interactions (e.g., NMDA, σ receptors) .

Q. What methodologies optimize the compound's stability and bioavailability for in vivo studies?

- Stability assays : Monitor degradation under physiological pH (e.g., 1–13) and temperature (4–37°C) using LC-MS .

- Prodrug strategies : Introduce ester or amide prodrugs to enhance blood-brain barrier permeability, as demonstrated for neuroactive pyridine derivatives .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and brain-to-plasma ratio in rodent models via microdialysis .

Q. How can structural analogs improve target selectivity in neuroprotection studies?

- SAR-guided modifications : Replace the 1-methyl group on tetrahydropyridine with bulkier substituents (e.g., 2,2,6,6-tetramethyl) to alter steric and electronic profiles .

- Isoxazole ring substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance binding to MAO-B, as seen in chromen-pyrazole hybrids .

- Molecular docking : Validate interactions with MAO-A/B or dopamine receptors using crystal structures (e.g., PDB entries) .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting data on compound activity across different assay systems?

- Assay validation : Ensure consistency in cell lines (e.g., primary neurons vs. immortalized lines) and endpoints (e.g., IC₅₀ vs. EC₅₀).

- Species-specific effects : Compare rodent and primate responses, as MPTP toxicity is model-dependent .

- Batch-to-batch variability : Characterize impurities (e.g., via HPLC) that may antagonize or potentiate effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.